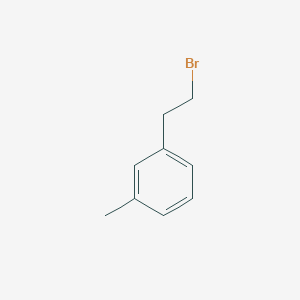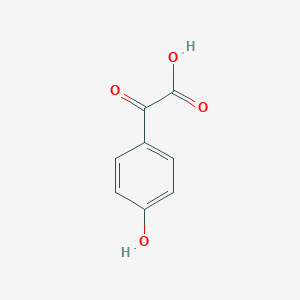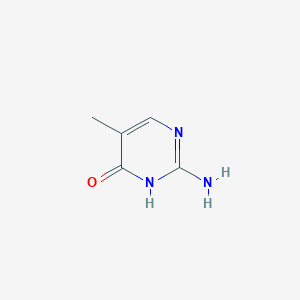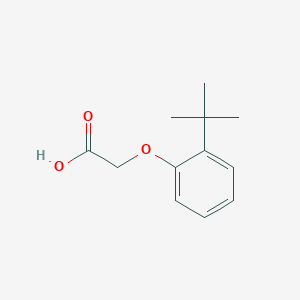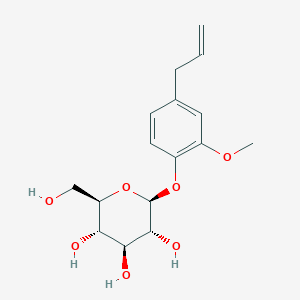
Eugenyl glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eugenyl glucoside is a natural glucoside found in cloves, basil, and cinnamon plants . It is a product of eugenol glucosylation . Eugenol, the principal chemical component of clove oil, is used in perfumeries, flavorings, essential oils, and medicinal products .
Molecular Structure Analysis
Eugenyl glucoside is glucosylated at the phenolic hydroxyl group of eugenol . The exact molecular structure analysis of Eugenyl glucoside is not available in the retrieved data.Chemical Reactions Analysis
Eugenyl glucoside is subjected to complete degradation by salivary/oral cavity microorganisms . This suggests that virtually all β-D-glucosides would follow this type of hydrolysis in the human oral cavity .Applications De Recherche Scientifique
Human Saliva-Mediated Hydrolysis
Eugenyl-β-D-glucopyranoside (Citrusin C) undergoes degradation by salivary/oral cavity microorganisms, releasing aglycone directly into the gastrointestinal tract. This implies that β-D-glucosides in humans might follow similar hydrolysis, affecting their pharmacological properties (Dziadas, Junka, & Jeleń, 2021).
Enzymatic Synthesis of Eugenyl Glucoside
Eugenyl alpha-glucoside has been synthesized enzymatically as a potential pro-drug for hair restorers and spice derivatives. The process selectively produces eugenyl alpha-D-glucopyranoside, indicating potential for industrial synthesis of specific glucoside compounds (Sato et al., 2003).
Novel Glucosides from Nepeta Cadmea
Eugenyl-O-β-D-glucoside was isolated from Nepeta Cadmea, suggesting a role in the plant's chemistry and potential for therapeutic applications (Takeda et al., 1998).
Synthesis and Structural Characterization
Synthesis and structural characterization of eugenol-derived glucosides have been explored, showing potential in developing new agents for pharmacological applications (Alvarenga et al., 2020).
Potential in Treating Candida Infections
Eugenol glucoside-based derivatives exhibit fungistatic and fungicidal activity against Candida glabrata, suggesting potential for developing new anti-Candida drugs (Souza et al., 2016).
Biosynthesis in Tea Plants
Eugenol glucoside, identified in tea plants, is biosynthesized through glucosylation of eugenol, contributing to the plant's floral quality. This finding opens avenues for enhancing tea flavor and biotechnological production of eugenol glucoside (Zhao et al., 2020).
Inhibiting Angiotensin Converting Enzyme
Eugenol-derived glucosides show promise as inhibitors of the angiotensin-converting enzyme (ACE), indicating potential for therapeutic use in cardiovascular diseases (Alvarenga et al., 2020).
Orientations Futures
Research suggests that microbial hydrolysis path of β-D-glucosides begins immediately in the human mouth and releases the aglycone directly into the gastrointestinal tract . This opens up new avenues for research into the biological activities of these compounds and their potential applications in medicine and other fields .
Propriétés
Numéro CAS |
18604-50-7 |
|---|---|
Nom du produit |
Eugenyl glucoside |
Formule moléculaire |
C16H22O7 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
VADSVXSGIFBZLI-IBEHDNSVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
130-131°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









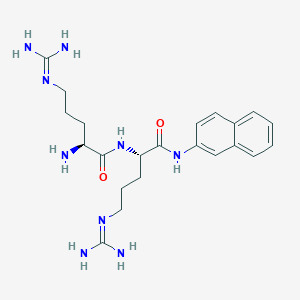
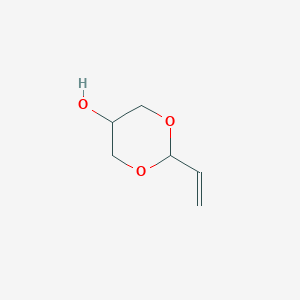

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
